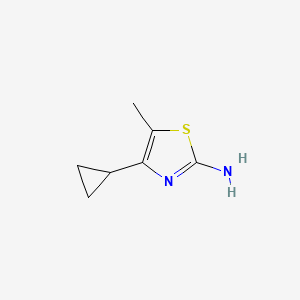

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-cyclopropyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKZIZHJSZSXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmaceutical Applications

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it may exhibit antimicrobial, antiviral, and anticancer properties:

- Antimicrobial Activity : The thiazole ring is known for its antibacterial and antifungal effects. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The compound's unique cyclopropyl group may enhance its lipophilicity and cellular uptake, potentially improving its efficacy against microbial infections.

- Antiviral Properties : Thiazole derivatives have been explored for their ability to inhibit viral replication. The mechanism may involve interaction with viral enzymes or receptors, disrupting the viral life cycle . This suggests that this compound could be a candidate for developing antiviral agents.

- Anticancer Activity : Preliminary studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The observed IC50 values suggest that it may be effective at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |

| Methyl Substitution | Electron-donating effects may increase interaction with biological targets |

| Thiazole Ring | Essential for antimicrobial and anticancer activity; modifications can enhance efficacy |

Industrial Applications

Chemical Synthesis

The compound is also utilized as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in developing new materials and catalysts for various industrial applications .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4 mM against Candida albicans, reinforcing the potential of this compound in treating fungal infections .

- Cytotoxicity Studies : In vitro assays showed that compounds with similar thiazole structures had IC50 values ranging from 1 to 10 µM against several cancer cell lines, indicating that modifications like those present in this compound could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Modifications: The target compound features a cyclopropyl group directly attached to the thiazole ring, which is rare among analogs. Most derivatives, such as 3d and T129, prioritize aromatic or bulky substituents (e.g., acenaphthylenyl, diphenylmethyl) for enhanced π-π interactions . Compound 2 (from ) introduces a thiazolidinone ring, which is absent in the target molecule. This modification is associated with tautomerism (amino/imino forms) and improved antimicrobial activity.

For example, compound 2 uses a step-economy multicomponent reaction (MCR) with cyclopropylamine in excess to avoid base catalysts , while 3a–d rely on thiourea and chloropropanal derivatives .

Biological Activity: Compound 2 demonstrates broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and yeasts, likely due to its 4-methoxybenzylidene group .

Physicochemical and Pharmacokinetic Considerations

- Solubility and Stability : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier analogs like T129 , but its low commercial availability suggests challenges in large-scale synthesis .

Biological Activity

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.23 g/mol. The compound features a thiazole ring that is known for its diverse biological activities, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and receptor binding, which are crucial for therapeutic applications. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Interaction : The compound can bind to receptors that play roles in various metabolic pathways, leading to altered biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.

- Fungal Activity : Preliminary studies suggest antifungal properties as well, indicating a broad spectrum of antimicrobial action.

Anticancer Potential

Several studies have explored the anticancer potential of this compound:

- Cell Proliferation Inhibition : It has been reported to inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which contribute to its potential therapeutic effects by mitigating oxidative stress in cells.

Case Studies

- In Vitro Studies : A study by Zhang et al. (2021) evaluated the antiproliferative activity of various thiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation with minimal toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Research analyzing the structure-activity relationship highlighted that the cyclopropyl and methyl substitutions significantly enhance the biological activity compared to other thiazole derivatives .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in pharmaceuticals:

- Antimicrobial Agents : Its efficacy against various pathogens positions it as a potential lead compound for developing new antibiotics.

- Anticancer Drugs : Given its activity against cancer cell lines, it could be further investigated for use in cancer therapies.

Q & A

Q. What are the common synthetic routes for 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization reactions using cyclopropane derivatives and thiosemicarbazide intermediates. For example:

- Route 1: Cyclopropanecarboxylic acid is reacted with thiosemicarbazide in the presence of POCl₃ at 75°C, followed by refluxing in water to yield the thiazole core .

- Route 2: Substituted pyrazole precursors are functionalized via nucleophilic substitution, as seen in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, where cyclopropyl groups are introduced using cyclopropane carbonyl chlorides .

- Purification: Recrystallization from ethanol or DMSO/water mixtures is commonly employed to isolate the product .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on multi-technique characterization:

- X-ray crystallography resolves the cyclopropyl and thiazole ring geometry, as demonstrated in halogenated pyrazole-thiazole analogs .

- Spectroscopy: IR confirms functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹), while ¹H/¹³C NMR identifies cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole ring carbons .

- Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations and reaction path searches are critical:

- Density Functional Theory (DFT) models electron distribution to predict regioselectivity in cyclopropane ring-opening or thiazole functionalization .

- Transition State Analysis identifies energy barriers for reactions like nucleophilic substitutions, aiding in optimizing conditions (e.g., solvent, temperature) .

- Case Study: ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error in reaction design .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution, as done for SSR125543A (a thiazol-2-amine derivative), which showed prolonged in vivo ACTH inhibition despite rapid in vitro degradation .

- Prodrug Design: Modify the NH₂ group to enhance membrane permeability, then enzymatically cleave it in vivo .

- Metabolite Identification: Use LC-MS to detect active metabolites that may contribute to in vivo efficacy .

Q. What strategies optimize the selectivity of this compound derivatives for specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl, cyclopropyl) to assess binding affinity. For instance, SSR125543A’s 4-methoxy-5-methylphenyl group enhances CRF1 receptor selectivity over CRF2 by 1000-fold .

- Molecular Docking: Simulate interactions with target binding pockets to guide substituent placement. Pyrazine or fluorobenzyl analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) show improved lipophilicity and target engagement .

- Biological Assays: Use competitive binding assays (e.g., radioligand displacement) to quantify selectivity .

Q. How do crystallographic data resolve ambiguities in tautomeric forms of thiazole derivatives?

Methodological Answer:

- SHELX Refinement: High-resolution X-ray data processed via SHELXL can distinguish tautomers (e.g., thione vs. thiol forms) by electron density maps .

- Hydrogen Bond Analysis: Intermolecular H-bonding patterns in crystals, such as NH₂⋯S interactions, stabilize specific tautomers .

- Case Study: Halogenated pyrazole-thiazole structures resolved ambiguities in regiochemistry using anisotropic displacement parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of thiazol-2-amine derivatives?

Methodological Answer:

- Standardized Assays: Re-evaluate activity under consistent conditions (e.g., MIC testing in Mueller-Hinton broth). Variations in bacterial strains or culture media often explain discrepancies .

- Purity Verification: Use HPLC to confirm compound integrity; impurities like unreacted thiourea intermediates may skew results .

- Mechanistic Studies: Compare time-kill curves or membrane disruption assays to differentiate bactericidal vs. bacteriostatic effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.